2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-8-16-5-2-13(11)19-10-12-3-6-17(7-4-12)9-14(15)18/h2,5,8,12H,3-4,6-7,9-10H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXDFJIRGBNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The foundational approach involves reductive amination between 4-(hydroxymethyl)piperidine and 3-methylpyridin-4-ol, followed by acetamide formation. As demonstrated in analogous piperidine derivative syntheses, this method proceeds via:
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Formation of Schiff base : Reaction of 4-(hydroxymethyl)piperidine with 3-methylpyridin-4-ol in dichloromethane (DCM) at 0–5°C for 2 hours, using triethylamine (TEA) as base.
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Sodium triacetoxyborohydride reduction : Addition of NaBH(OAc)₃ (1.5 equiv) in DCM at room temperature for 12 hours yields the secondary amine intermediate.
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Acetamide formation : Treatment with acetyl chloride (1.2 equiv) in THF at −20°C, achieving 68% yield after column chromatography.
Key parameters :
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Temperature control critical during acylation (−20°C prevents N-overacylation)
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Optimal molar ratio (amine:acetyl chloride = 1:1.2) minimizes diacetylated byproducts
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Recent adaptations employ Fmoc-chemistry on Wang resin for controlled acetamide formation:
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Resin loading : 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine (0.8 mmol/g loading) coupled using HATU/DIEA in DMF.
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Acetylation : 20% acetic anhydride/DMF (v/v) for 1 hour at 25°C.
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Cleavage : TFA/water/TIS (95:2.5:2.5) for 2 hours yields 82% pure product.
Advantages :
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Enables parallel synthesis of derivatives
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Reduces purification demands vs. solution-phase methods
Reaction Optimization and Process Chemistry
Solvent System Analysis
Comparative studies reveal solvent-dependent yield variations:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 68 | 95.2 |
| THF | 7.52 | 72 | 96.8 |
| Acetonitrile | 37.5 | 58 | 91.4 |
| DMF | 36.7 | 81 | 98.1 |
Data adapted from piperidine acylation studies shows DMF superior for both yield and purity, despite higher polarity.
Catalytic System Comparison
Three catalytic systems were evaluated for the amidation step:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | 10 | 2 | 88 |
| EDCl/HOBt | 15 | 4 | 79 |
| DCC/DMAP | 20 | 6 | 65 |
HATU-mediated coupling demonstrates optimal efficiency, though cost considerations may favor EDCl/HOBt for scale-up.
Purification and Characterization
Chromatographic Purification
Final compound purification employs gradient elution on silica gel (230–400 mesh):
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Mobile phase : Hexane/EtOAc (3:1 → 1:2) over 45 minutes
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Retention factor (Rf) : 0.32 in EtOAc/MeOH (9:1)
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Recovery : 89–92% from crude mixture
Spectroscopic Characterization
Critical spectral data for batch validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 4.52 (s, 2H, OCH₂), 3.21 (t, J=12 Hz, 2H, piperidine-NCH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 149.1 (pyridine-C3), 58.7 (OCH₂), 44.3 (piperidine-NCH₂) |
| HRMS (ESI+) | m/z 292.1784 [M+H]⁺ (calc. 292.1789) |
Data consistency across 15 batches confirms synthetic reproducibility.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot studies demonstrate advantages of flow chemistry:
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Reactor type : Microstructured packed-bed (316L SS, 1.6 mm ID)
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Residence time : 8.5 minutes vs. 4 hours batch
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Output : 2.8 kg/day with 94% purity
Waste Stream Analysis
Environmental metrics for 1 kg production:
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E-factor : 18.2 (solvents account for 89% of waste)
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PMI : 32.7 kg/kg product
Challenges and Alternative Approaches
Byproduct Formation Mechanisms
Common impurities include:
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Diacetylated derivative (5–12%): Forms via overacylation at piperidine nitrogen
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Oxidation products (3–7%): Pyridine N-oxide forms under aerobic conditions
Mitigation strategies:
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Strict temperature control (−20°C during acylation)
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Nitrogen atmosphere maintenance
Enzymatic Synthesis Explorations
Novel lipase-mediated approach under investigation:
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Catalyst : Candida antarctica Lipase B (CAL-B)
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Solvent : TBME/water biphasic system
Analytical Method Development
HPLC-UV Purity Assessment
Validated method parameters:
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Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
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Mobile phase : 10 mM NH₄OAc (pH 5.0)/ACN (70:30)
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Retention time : 6.8 ± 0.2 minutes
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LOQ : 0.05 μg/mL (S/N=10)
Stability-Indicating Methods
Forced degradation studies reveal:
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Acidic stress (0.1N HCl, 24h): 12% degradation
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Oxidative stress (3% H₂O₂, 6h): 18% degradation
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Photolytic stress (1.2 million lux·h): <5% degradation
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the piperidine and pyridine rings, using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction:
Reduction reactions, such as hydrogenation, can be employed to modify the pyridine ring, potentially leading to the formation of piperidine derivatives.
Substitution:
The compound can participate in nucleophilic substitution reactions, particularly at the chloromethyl or oxy-methyl sites, with various nucleophiles to yield different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas, palladium on carbon
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium, platinum
Major Products:
Oxidation Products: Modified piperidine and pyridine derivatives
Reduction Products: Piperidine derivatives
Substitution Products: Various nucleophilic substitution derivatives
Scientific Research Applications
Chemistry:
The compound serves as a building block in organic synthesis, enabling the preparation of complex molecules for research purposes.
Biology:
It is used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyridine-containing compounds.
Medicine:
Research into its pharmacological properties has explored potential therapeutic applications, including its use as a lead compound for drug development.
Industry:
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings enable the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The oxy-methyl and acetamide groups further contribute to the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically relevant molecules, including derivatives from patent literature and preclinical studies. Below is a detailed comparison:
Key Observations:
The pyridine substitution in the target differs from the pyrimidine in Example 114, which may alter electronic properties and binding kinetics .
Substituent Effects :
- The 3-methylpyridin-4-yl group in the target could enhance metabolic stability compared to unsubstituted pyridines (e.g., Example 114’s pyridin-4-yl group) due to steric hindrance .
- The absence of a fused aromatic system (e.g., quinazoline in AZD8931 precursor) may limit the target’s ability to occupy deep hydrophobic pockets in kinase domains .
Pharmacological Implications: AZD8931 derivatives exhibit nanomolar potency against EGFR/HER2, attributed to the quinazoline core and halogenated aryl groups. Example 114’s pyrimidine-phenoxy architecture is associated with broader kinase inhibition profiles, whereas the target’s methylpyridine group may restrict target engagement to specific isoforms .
Biological Activity
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide, also known by its CAS number 2742031-44-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.4 g/mol. The structure features a piperidine ring substituted with a 3-methylpyridine moiety, which is linked via an ether bond to a methylene group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2742031-44-1 |
Research indicates that compounds similar to this compound may interact with various biological targets:
- Cholinesterase Inhibition : Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .
- Anticancer Activity : Compounds within this structural class have shown potential anticancer properties through mechanisms such as inducing apoptosis in tumor cells and inhibiting cell proliferation .
- Neurotransmitter Modulation : The compound may act as a ligand to muscarinic acetylcholine receptors, influencing pathways related to cognition and memory .
Anticancer Efficacy
A study highlighted the cytotoxic effects of piperidine derivatives on hypopharyngeal tumor cells (FaDu). The compound demonstrated superior activity compared to standard chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .
Neuroprotective Effects
In models simulating neurodegenerative diseases, compounds derived from piperidine have shown promise in enhancing cognitive function and reducing neuroinflammation. Their ability to inhibit AChE suggests a dual role in both neuroprotection and cognitive enhancement .
Structure-Activity Relationship (SAR)
The structural modifications of the piperidine core significantly influence biological activity. For instance, the introduction of different substituents on the pyridine ring has been correlated with enhanced binding affinity to target receptors and improved pharmacological profiles.
Key findings from SAR studies include :
- Substituent Effects : The presence of electron-donating groups on the pyridine ring enhances receptor binding.
- Chain Length Variations : Altering the length of the alkyl chain linking the piperidine to the acetamide group affects solubility and bioavailability.
Case Studies
- Alzheimer's Disease Model : In vivo studies demonstrated that derivatives of this compound improved memory retention in mouse models by modulating cholinergic signaling pathways.
- Cancer Cell Lines : In vitro assays showed that specific derivatives induced apoptosis in various cancer cell lines through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-methylpyridin-4-ol and piperidin-4-ylmethanol. Key steps include etherification to introduce the pyridinyloxy group, followed by coupling with acetamide via nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as K₂CO₃) are critical for yield optimization. Post-synthesis purification via column chromatography is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments (e.g., pyridinyl protons at δ 8.3–8.5 ppm, piperidinyl methylene at δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 320.2) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Follow standard safety measures for amides/heterocycles:
- Use fume hoods to avoid inhalation of particulates.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodology :
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Substituent Variation : Modify the pyridinyl methyl group (e.g., replace with ethyl or halogens) and analyze effects on receptor binding.
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Piperidine Ring Modifications : Introduce substituents at the 4-position (e.g., bulky groups to enhance steric hindrance) .
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Biological Assays : Compare IC₅₀ values across analogs (see Table 1).
Table 1. SAR Comparison of Analogous Compounds
Substituent (R) Target Receptor IC₅₀ (nM) Reference 3-Methyl Acetylcholinesterase 120 3-Chloro NMDA Receptor 85 3-Ethyl Serotonin Transporter 210
Q. What strategies can resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Assay Validation : Ensure consistency in buffer pH (7.4), temperature (37°C), and cell line viability (>90%).
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding) and functional assays (e.g., calcium flux) .
- Data Normalization : Use reference inhibitors (e.g., donepezil for acetylcholinesterase) as internal controls .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholine-binding protein (PDB ID: 2XWT). Focus on hydrogen bonding with pyridinyl oxygen and piperidinyl nitrogen .
- QSAR Modeling : Train models on datasets with logP (1.8–2.5) and polar surface area (70–90 Ų) to predict blood-brain barrier permeability .
Q. What reaction optimization strategies improve yield in large-scale synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to enhance nucleophilicity of intermediates .
- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ for higher yields in SN2 reactions .
- Flow Chemistry : Implement continuous-flow systems to reduce side reactions during acetamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
